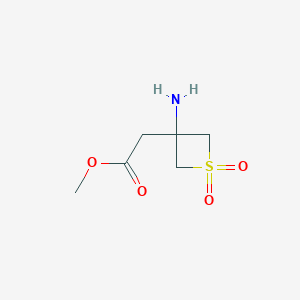
N-methyl-2-nitrothiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-nitrothiophene-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O4S2 and a molecular weight of 222.24 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of N-methyl-2-nitrothiophene-3-sulfonamide involves several steps. One common method includes the nitration of thiophene derivatives followed by sulfonation and methylation reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, followed by sulfonation using chlorosulfonic acid or sulfur trioxide . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Análisis De Reacciones Químicas
N-methyl-2-nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-methyl-2-nitrothiophene-3-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-methyl-2-nitrothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
N-methyl-2-nitrothiophene-3-sulfonamide can be compared with other thiophene derivatives such as:
- 2-nitrothiophene-3-sulfonamide
- N-methyl-2-aminothiophene-3-sulfonamide
- 2-methylthiophene-3-sulfonamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to the presence of both nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C5H6N2O4S2 |
|---|---|
Peso molecular |
222.2 g/mol |
Nombre IUPAC |
N-methyl-2-nitrothiophene-3-sulfonamide |
InChI |
InChI=1S/C5H6N2O4S2/c1-6-13(10,11)4-2-3-12-5(4)7(8)9/h2-3,6H,1H3 |
Clave InChI |
JTBYFNZSHNXKIV-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=C(SC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


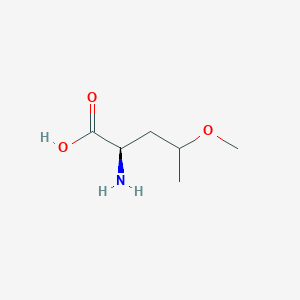

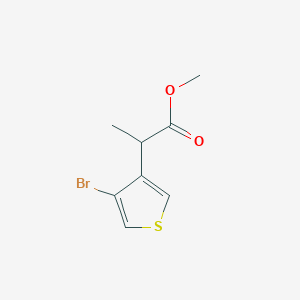
![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
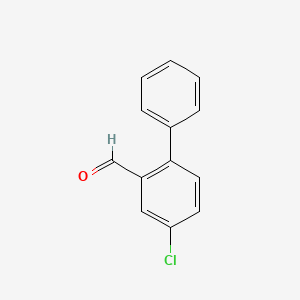
![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
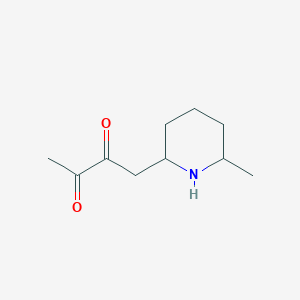
amine](/img/structure/B13309412.png)
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13309418.png)
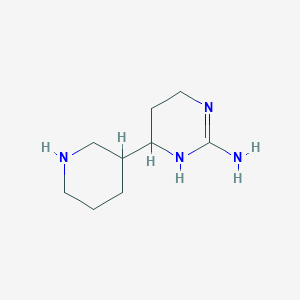
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)
